Cas no 168173-56-6 (2-Bromo-5-(chloromethyl)pyridine)

2-Bromo-5-(chloromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-5-chloromethylpyridine
- 2-Bromo-5-(chloromethyl)pyridine
- Pyridine,2-bromo-5-(chloromethyl)-
- Pyridine, 2-bromo-5-(chloromethyl)- (9CI)
- 2-bromo-5-pyridylmethyl chloride
- OBELEIMYZJJCDO-UHFFFAOYSA-N
- 3-chloromethyl-6-bromopyridine
- AB59933
- PYRIDINE, 2-BROMO-5-(CHLOROMETHYL)-
- 168173-56-6
- DTXSID80423713
- SCHEMBL502659
- EN300-1914883
- MFCD10697565
- DS-14144
- AKOS022177994
- C73235
- FT-0743603
- DB-064679
-
- MDL: MFCD10697565
- インチ: 1S/C6H5BrClN/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3H2
- InChIKey: OBELEIMYZJJCDO-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])C(=C([H])N=1)C([H])([H])Cl
計算された属性
- せいみつぶんしりょう: 204.92945
- どういたいしつりょう: 204.92939g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 89.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 12.9
じっけんとくせい
- PSA: 12.89
2-Bromo-5-(chloromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM103430-5g |
2-Bromo-5-(chloromethyl)pyridine |
168173-56-6 | 95% | 5g |
$931 | 2023-03-06 | |
Chemenu | CM103430-250mg |
2-Bromo-5-(chloromethyl)pyridine |
168173-56-6 | 95% | 250mg |
$365 | 2021-08-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PZ327-50mg |
2-Bromo-5-(chloromethyl)pyridine |
168173-56-6 | 95+% | 50mg |
700.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PZ327-250mg |
2-Bromo-5-(chloromethyl)pyridine |
168173-56-6 | 95+% | 250mg |
2496CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PZ327-200mg |
2-Bromo-5-(chloromethyl)pyridine |
168173-56-6 | 95+% | 200mg |
1751.0CNY | 2021-07-12 | |
eNovation Chemicals LLC | D952578-250mg |
Pyridine, 2-bromo-5-(chloromethyl)- |
168173-56-6 | 95+% | 250mg |
$170 | 2024-06-07 | |
eNovation Chemicals LLC | Y0992963-1g |
2-bromo-5-(chloromethyl)pyridine |
168173-56-6 | 95% | 1g |
$650 | 2024-08-02 | |
Enamine | EN300-1914883-2.5g |
2-bromo-5-(chloromethyl)pyridine |
168173-56-6 | 2.5g |
$978.0 | 2023-09-17 | ||
Enamine | EN300-1914883-0.1g |
2-bromo-5-(chloromethyl)pyridine |
168173-56-6 | 0.1g |
$439.0 | 2023-09-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227408-1g |
2-Bromo-5-(chloromethyl)pyridine |
168173-56-6 | 98% | 1g |
¥4326 | 2023-04-15 |
2-Bromo-5-(chloromethyl)pyridine サプライヤー
2-Bromo-5-(chloromethyl)pyridine 関連文献
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
2-Bromo-5-(chloromethyl)pyridineに関する追加情報
2-Bromo-5-(chloromethyl)pyridine: A Comprehensive Overview
The compound with CAS No. 168173-56-6, commonly referred to as 2-Bromo-5-(chloromethyl)pyridine, is a significant molecule in the field of organic chemistry. This compound is characterized by its pyridine ring structure, which is a six-membered aromatic ring with one nitrogen atom. The presence of a bromine atom at the 2-position and a chloromethyl group at the 5-position makes this compound unique and versatile for various applications.
The pyridine ring serves as the foundational structure for this compound, providing stability and reactivity due to its aromatic nature. The substitution pattern of bromine and chloromethyl groups plays a crucial role in determining its chemical properties and reactivity. Recent studies have highlighted the importance of such substituted pyridines in drug discovery, particularly in the development of novel pharmaceutical agents targeting specific biological pathways.
One of the most notable aspects of 2-Bromo-5-(chloromethyl)pyridine is its potential as an intermediate in organic synthesis. Researchers have explored its use in constructing complex molecules through various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are pivotal in creating biologically active compounds, including kinase inhibitors and GPCR modulators, which are critical in modern drug development.
Recent advancements in computational chemistry have allowed for a deeper understanding of the electronic properties of 2-Bromo-5-(chloromethyl)pyridine. Quantum mechanical calculations have revealed that the bromine substituent at the 2-position significantly influences the molecule's electron distribution, enhancing its reactivity in nucleophilic aromatic substitution reactions. This insight has been instrumental in optimizing synthetic pathways for this compound.
In terms of applications, 2-Bromo-5-(chloromethyl)pyridine has shown promise in materials science as well. Its ability to act as a precursor for conducting polymers has been explored in recent studies, particularly in the context of flexible electronics and energy storage devices. The chloromethyl group at the 5-position facilitates polymerization reactions, leading to materials with tailored electrical properties.
The synthesis of 2-Bromo-5-(chloromethyl)pyridine typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent research has focused on developing greener synthesis methods, such as using microwave-assisted techniques or catalytic systems that minimize environmental impact while maintaining efficiency.
In conclusion, 2-Bromo-5-(chloromethyl)pyridine (CAS No. 168173-56-6) stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an essential building block in organic synthesis, drug discovery, and materials science. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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